molecular formula C25H21ClN2O5S B2736296 methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-24-8

methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B2736296
M. Wt: 496.96
InChI Key: ODTWFUWDEXVAMD-UHFFFAOYSA-N
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Description

The benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of the benzothiadiazine-1,1-dioxide ring is influenced by many functional groups attached to the ring .


Synthesis Analysis

The synthesis of benzothiadiazine-1,1-dioxide compounds involves various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the benzothiadiazine-1,1-dioxide ring .


Molecular Structure Analysis

The benzothiadiazine-1,1-dioxide ring is part of a larger family of thiadiazine structures, which have the molecular formula C3H4N2S . These thiadiazine systems can give rise to benzo derivatives .

Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis of novel photochemical rearrangements of dihydro-1,3-thiazines, which could be related to the structural class of the given compound, investigated the photolytic rearrangements of 4-alkyl or 4-phenyl substituted 2,3-dihydro-6H-1,3-thiazine-5-carboxylates, leading to the formation of various rearranged products. This research provides insights into the synthetic pathways and the structural diversity of thiazine derivatives (Bhatia et al., 1998).

Potential Biological Activities

  • The synthesis and biological activity of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, a compound structurally related to the query molecule, was explored. This compound showed moderate insecticidal activity against Aphis craccivora, indicating the potential of thiazine derivatives in developing new agrochemicals (Li et al., 2013).

Antimicrobial and Anticancer Properties

  • Research on novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides synthesized from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate explored their antibacterial and radical scavenging activities. This highlights the potential antimicrobial and antioxidant applications of benzothiazine derivatives (Zia-ur-Rehman et al., 2009).

Chemical Transformations and Reactivity

  • Another study focused on the synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds, showcasing the chemical versatility and reactivity of thiazine and thiopyran derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in synthesizing more complex molecules (Scrowston & Shaw, 1976).

Activation of Potassium Channels

  • A study on 6-Chloro-3-alkylamino-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide derivatives revealed their ability to activate ATP-sensitive potassium channels in pancreatic beta-cells, indicating potential applications in treating diabetes or related metabolic disorders (Nielsen et al., 2002).

Future Directions

The benzothiadiazine-1,1-dioxide scaffold has been the subject of ongoing research due to its wide range of biological activities . Future research may focus on exploring new functional groups and modifications to enhance its therapeutic potential .

properties

IUPAC Name

methyl 6-chloro-2-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-7-6-10-19(13-16)27-22(29)15-28-24(25(30)33-2)23(17-8-4-3-5-9-17)20-14-18(26)11-12-21(20)34(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTWFUWDEXVAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

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